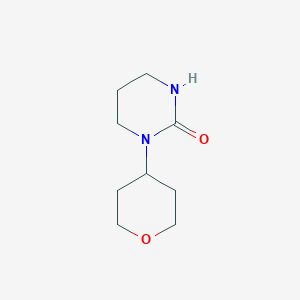
1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one
Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one (THPP) is a heterocyclic compound that has been extensively studied due to its biological and medicinal properties. It is a versatile compound that can be used for a variety of applications, including synthesis, drug development, and research.
Scientific Research Applications
1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one has been used in a variety of scientific research applications, including drug development, cancer research, and enzyme inhibition. It has been studied for its potential therapeutic applications in the treatment of cancer, as well as for its ability to inhibit certain enzymes, such as tyrosine kinase and cyclooxygenase-2. Additionally, this compound has been used in the synthesis of other compounds, such as 5-hydroxy-2-methyl-1,3-dioxane, and has been studied for its potential as an antifungal agent.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It is believed that this compound binds to the active sites of enzymes, blocking their activity, and that it also induces apoptosis by activating caspases and other apoptotic pathways. Additionally, this compound has been shown to inhibit the growth of certain cancer cells by modulating the expression of genes involved in cell cycle regulation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, reduce oxidative stress, and reduce the growth of certain cancer cells. Additionally, this compound has been shown to reduce the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one has several advantages for lab experiments, including its low cost, ease of synthesis, and its ability to inhibit certain enzymes and induce apoptosis in cancer cells. Additionally, this compound is relatively stable and has a low toxicity profile. However, this compound also has some limitations, including its low solubility in water and its slow rate of degradation.
Future Directions
1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one has a variety of potential future directions, including the development of new synthetic methods, the exploration of its potential therapeutic applications, and the study of its mechanism of action. Additionally, this compound could be further studied for its potential use in drug development, as an antifungal agent, and for its ability to inhibit certain enzymes. Finally, this compound could be further studied for its potential to induce apoptosis in cancer cells and for its ability to modulate gene expression.
properties
IUPAC Name |
1-(oxan-4-yl)-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9-10-4-1-5-11(9)8-2-6-13-7-3-8/h8H,1-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSVTKURDTNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473079.png)
![Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473080.png)
![Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate](/img/structure/B1473081.png)
![2-Benzyl-5-(6-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473083.png)
![2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473084.png)
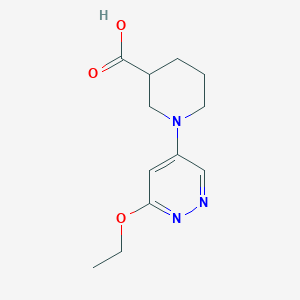
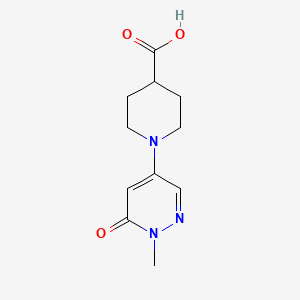
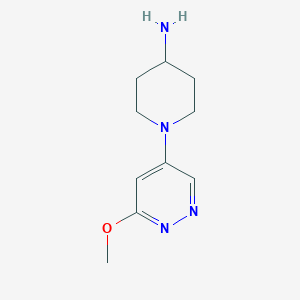
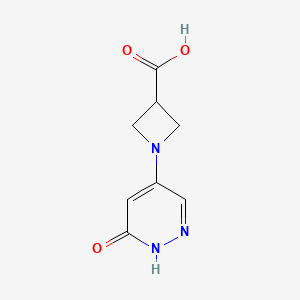


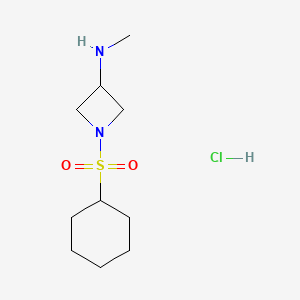
![2-Benzyl-5-(6-(pyridin-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473098.png)
![2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473101.png)